molecular formula C16H15N3O2S2 B2519986 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole CAS No. 1705515-95-2

5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2519986
CAS No.: 1705515-95-2
M. Wt: 345.44
InChI Key: YKBPVQOUAJRWSX-UHFFFAOYSA-N
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Description

5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole (CAS 1705515-95-2) is a synthetic organic compound with a molecular formula of C 16 H 15 N 3 O 2 S 2 and a molecular weight of 345.44 g/mol . This molecule features a complex structure that incorporates a 1,4-thiazepane ring linked to both a furan-2-yl group and a 2,1,3-benzothiadiazole carbonyl moiety . This compound is offered for research purposes and is available in quantities ranging from 1 mg to 100 mg . Researchers investigating sleep-wake disorders may find this compound of particular interest. Compounds with similar structural features, particularly those containing furan and thiazepane rings, have been described in patents for use in agents that treat and/or prevent sleep disorders and hypersomnia . Furthermore, related benzothiadiazine derivatives have been identified in published scientific literature as positive allosteric modulators of the AMPA receptor, a target relevant to central nervous system (CNS) function and neurological therapeutics . The presence of the thiazole-related benzothiadiazole group is noteworthy, as the thiazole moiety is a versatile scaffold present in numerous biologically active molecules and approved drugs targeting the central nervous system . These structural and pharmacological associations suggest potential research applications in neuropharmacology and the study of sleep-wake cycles. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-16(11-3-4-12-13(10-11)18-23-17-12)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBPVQOUAJRWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be introduced via the reaction of furan-2-carboxylic acid with suitable reagents. The thiazepane ring is often synthesized through the reaction of amines with thioesters, followed by cyclization. The benzothiadiazole moiety can be incorporated through the reaction of o-phenylenediamine with sulfur and other reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Differences :

  • The oxadiazole core in DTCPBO/DTCTBO increases electron deficiency, whereas the benzothiadiazole core in the target compound offers balanced electron-withdrawing properties .

Thiadiazole-Containing Pharmaceuticals

Pharmacopeial thiadiazoles (), such as cephalosporin derivatives with 1,3,4-thiadiazole rings, highlight the versatility of thiadiazoles in drug design. However, the target compound’s 2,1,3-benzothiadiazole isomer and lack of bioactive substituents (e.g., tetrazole or pivalamido groups) suggest divergent applications.

Property Target Compound Cephalosporin-Thiadiazole Derivatives
Core Structure 2,1,3-benzothiadiazole 1,3,4-thiadiazole fused to β-lactam
Function Optoelectronic material (hypothesized) Antibacterial activity
Key Substituents Furan, thiazepane Tetrazole, methylthio groups

Key Insight : Thiadiazole rings in pharmaceuticals often act as bioisosteres for carboxylates or enhance membrane permeability, whereas the target compound’s structure prioritizes electronic modulation for materials science.

Research Findings and Hypotheses

  • Synthetic Challenges : The thiazepane-furan linkage may require advanced coupling strategies, unlike simpler aryl-thiadiazole syntheses in and .

Biological Activity

5-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-2,1,3-benzothiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazepane ring , a furan moiety , and a benzothiadiazole nucleus , which contribute to its unique chemical properties. The structural formula can be represented as follows:

C18H22N2O4S2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}_2

This molecular structure is critical for its interaction with biological targets, influencing its solubility, reactivity, and overall bioactivity.

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds containing benzothiadiazole and thiazepane derivatives. For instance, compounds similar to this compound were tested on various cancer cell lines using both 2D and 3D culture methods. Results indicated that these compounds exhibit significant cytotoxicity against human lung cancer cells (A549, HCC827, NCI-H358) with IC50 values in the micromolar range. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis through DNA intercalation and disruption of cellular signaling pathways .

Antimicrobial Activity

In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing performed using the broth microdilution method revealed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that derivatives of this compound could serve as potential antibacterial agents .

The biological activity of this compound is attributed to several mechanisms:

  • DNA Binding : The compound interacts with DNA by binding within the minor groove, which can disrupt replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to cell death.

Case Studies and Research Findings

StudyTargetFindings
Human Lung Cancer CellsSignificant cytotoxicity observed; apoptosis induction confirmed.
Bacterial StrainsEffective against E. coli and S. aureus; potential for development as an antibiotic.
In vitro assaysHigher efficacy in 2D cultures compared to 3D; suggests structural optimization could enhance activity.

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